![molecular formula C21H20BrNO3 B3530976 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3530976.png)
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as BNA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BNA is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.
Mechanism of Action
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows for the recruitment of coactivator proteins and subsequent activation of gene expression. The downstream effects of PPARγ activation by 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide include increased insulin sensitivity, decreased inflammation, and improved lipid metabolism. 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
Biochemical and physiological effects:
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, decreased inflammation, and improved lipid metabolism. 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide in lab experiments is its selectivity for PPARγ, which allows for the specific activation of this receptor without affecting other signaling pathways. 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is investigating the potential of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is exploring the effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide on other biological processes beyond glucose and lipid metabolism, such as inflammation and neurodegeneration. Additionally, there is a need for further optimization of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide and the development of more potent and selective PPARγ agonists.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively used in scientific research to investigate the role of PPARγ in various biological processes. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to activate PPARγ in a dose-dependent manner, leading to the upregulation of PPARγ target genes. This property of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been utilized to study the effects of PPARγ activation in different cell types and animal models.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-25-17-9-6-15(7-10-17)12-13-23-20(24)14-26-19-11-8-16-4-2-3-5-18(16)21(19)22/h2-11H,12-14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQIAZVEVCFTTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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